Cecropin B is primarily sourced from the hemolymph of the silkworm, which serves as an important model organism in studies of innate immunity. It belongs to the family of cecropins, which are characterized by their amphipathic nature and positive charge, enabling them to interact with microbial membranes effectively. Cecropin B shares approximately 50% sequence identity with its homolog, cecropin B1a, highlighting its evolutionary significance within this peptide family .
The synthesis of cecropin B can be achieved through solid-phase peptide synthesis using Fmoc (fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Following synthesis, purification is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity levels necessary for biological assays .
In one study, the peptide was synthesized and purified using an automated solid-phase synthesizer and subsequently characterized by mass spectrometry and analytical RP-HPLC. The final product's purity was confirmed to be suitable for antimicrobial testing against various bacterial strains .
Cecropin B has been structurally characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The crystal structure obtained through X-ray diffraction revealed that cecropin B belongs to the orthorhombic space group P1, with unit-cell parameters a = 15.08 Å, b = 22.75 Å, c = 30.20 Å, α = 96.9°, β = 103.1°, γ = 96.5°. The structure analysis indicated that the asymmetric unit contains a single molecule of cecropin B .
The molecular structure is characterized by its amphipathic nature, which is crucial for its interaction with lipid membranes of bacteria. The hydrophilic regions facilitate binding to bacterial surfaces, while the hydrophobic regions promote membrane disruption .
Cecropin B exhibits lytic activity against various bacterial strains through mechanisms that often involve disrupting bacterial cell membranes. The interactions between cecropin B and bacterial membranes can lead to pore formation or complete membrane disruption, ultimately resulting in cell death.
Studies have shown that the minimum inhibitory concentrations (MICs) of cecropin B vary depending on the bacterial species tested. For instance, it has demonstrated effective antimicrobial activity against Escherichia coli and Bacillus thuringiensis, with specific MIC values determined through broth micro-dilution methods .
The mechanism by which cecropin B exerts its antimicrobial effects involves several steps:
Research indicates that cecropin B's efficacy may be influenced by factors such as peptide concentration and bacterial strain characteristics .
Cecropin B exhibits several notable physical and chemical properties:
These properties contribute to its functionality as an antimicrobial agent, facilitating its interaction with microbial membranes while maintaining stability in biological environments .
Cecropin B has several potential applications in various fields:
Cecropin-B (Cec-B) is a linear cationic antimicrobial peptide composed of 35 amino acids (molecular formula: C₁₇₆H₃₀₂N₅₂O₄₁S) that serves as a quintessential model for insect-derived host defense molecules [1] [6]. Initially isolated from the hemolymph of Hyalophora cecropia (giant silkmoth) pupae, it exemplifies the structural efficiency of innate immune effectors: an amphipathic N-terminal helix with strong positive charge linked via a glycine-proline hinge to a hydrophobic C-terminal helix [4] [8]. This configuration enables selective membranolytic activity, where Cec-B inserts into bacterial membranes, forms pores, and causes ion leakage and cell death, while exhibiting minimal toxicity toward mammalian cells at physiological concentrations [6] [9]. Its physicochemical properties—including a molecular weight of ~4.6 kDa, isoelectric point (pI) >9.5, and moderate hydrophobicity—facilitate electrostatic interactions with negatively charged phospholipid head groups in prokaryotic membranes [5] [9].
Table 1: Key Structural and Functional Attributes of Cecropin-B Compared to Other Major AMP Classes
Property | Cecropin-B | α-Helical AMPs | β-Sheet AMPs | Extended AMPs |
---|---|---|---|---|
Amino Acid Length | 35 residues | 18-45 residues | 28-42 residues | 12-50 residues |
Key Structural Motif | Linear α-helix (Gly-Pro hinge) | Amphipathic helix | Disulfide-stabilized sheets | Polyproline/proline-rich |
Charge (pH 7) | +7 to +9 | +2 to +9 | +3 to +7 | Variable |
Primary Target | Gram-negative bacteria | Broad-spectrum | Gram-positive bacteria | Fungi/protozoa |
Membrane Interaction | Pore formation | Disruption/destabilization | Membrane thinning | Translocation |
Functionally, Cec-B demonstrates broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli, Aeromonas hydrophila, Klebsiella pneumoniae) at micromolar concentrations, with moderate efficacy against Gram-positive strains and fungi like Candida albicans [6] [9]. Its potency exceeds that of many canonical AMPs; for example, it exhibits lower minimal inhibitory concentrations (MICs) against multidrug-resistant (MDR) K. pneumoniae than magainin or dermaseptin derivatives [10]. This efficacy stems from its ability to disrupt membrane integrity within minutes, reducing the likelihood of resistance development compared to conventional antibiotics targeting specific molecular pathways [4] [9]. Recent studies also reveal non-membranolytic mechanisms, including inhibition of intracellular processes like DNA synthesis and protein folding in stressed bacteria [6].
The cecropin family emerged early in arthropod evolution as a critical component of innate immune diversification, with Cec-B-like peptides identified across 105 insect species spanning all major hexapod lineages [3]. Genomic analyses from the 1K Insect Transcriptome Evolution (1KITE) project identified 108 cecropin genes, indicating repeated gene duplication events and adaptive radiation linked to pathogen pressure [3]. Phylogenetically, cecropins cluster into clades reflecting host taxonomy: Lepidoptera (e.g., Anticarsia gemmatalis Cec-B), Diptera, and Coleoptera express lineage-specific isoforms, while Hymenoptera lack native cecropins, suggesting loss after their divergence from other holometabolous insects [3] [8].
Table 2: Phylogenetic Distribution of Cecropin-B Homologs in Arthropod Lineages
Taxonomic Order | Representative Species | Tissue Expression | Induction Pathway |
---|---|---|---|
Lepidoptera | Hyalophora cecropia (Silkmoth) | Hemolymph, fat body | Toll/IMD signaling |
Diptera | Drosophila melanogaster (Fruit fly) | Digestive tract, hemocytes | Bacterial challenge |
Coleoptera | Harmonia axyridis (Ladybird) | Hemocytes, epidermis | Fungal infection |
Siphonaptera | Tunga penetrans (Flea) | Whole-body homogenate | Transcriptome-derived |
Mecoptera | Panorpa vulgaris (Scorpionfly) | Not characterized | In silico prediction |
Cec-B variants exhibit sequence plasticity tailored to ecological niches. For example, anisaxins—cecropin-like peptides from Anisakis nematodes—retain the conserved amphipathic helix but show enhanced stability in marine environments [2]. This diversity arises from positive selection at key residues: lysine/arginine enrichments in the N-terminus enhance cationic charge for membrane binding, while hydrophobic C-terminal substitutions (e.g., valine/isoleucine) optimize insertion into bacterial bilayers [3]. In Anticarsia gemmatalis (soybean pest), Cec-B production is upregulated in the midgut epithelium following bacterial challenge, suggesting a role in mucosal immunity against ingested pathogens [5]. Such adaptations highlight Cec-B’s evolutionary role as a "tailorable shield," balancing conservation of core mechanisms with sequence innovation to counter diverse pathogens.
Cecropin-B serves as a functional bridge between invertebrate and vertebrate immunity, modulating immune responses beyond direct microbial killing. In fish models (Cyprinus carpio), Anisaxin-2S (A-2S), a cecropin-B homolog from Anisakis nematodes, exhibits immunostimulatory effects by upregulating cytokine genes (e.g., interferon-γ, interleukin-6, TNF-α) in red blood cells (RBCs) and white blood cells (WBCs) [2]. Notably, RBCs—not traditionally considered immune effectors—show equal or greater responsiveness than WBCs, expanding our understanding of non-canonical immune modulation [2]. This immunomodulation is context-dependent: A-2S alone induces pro-inflammatory cytokines, but combined with bacterial antigens (Aeromonas hydrophila), it shifts toward anti-inflammatory profiles, suggesting a role in immune homeostasis [2].
Table 3: Immunomodulatory and Cellular Effects of Cecropin-B-like Peptides
Immune Function | Mechanism | Model System | Key Findings |
---|---|---|---|
Cytokine Regulation | Upregulation of IFN-γ, TNF-α, IL-6 | Carp (Cyprinus carpio) blood | RBCs show stronger response than WBCs to A-2S |
Anticancer Activity | EGFR binding → MAPK/ERK pathway inhibition | DEN-induced HCC in mice | ↓ Tumor burden, ↑ apoptosis via Bcl-2/Bax modulation |
Antiviral Defense | Virion membrane disruption | Carp rhabdovirus infection | Limited efficacy against fish viruses |
Endotoxin Neutralization | LPS binding and sequestration | E. coli septic shock model | ↓ Plasma endotoxin, ↓ mortality vs. piperacillin |
In mammals, Cec-B influences cancer cell apoptosis via receptor-mediated pathways. Recombinant Cec-B (rCec-B) suppresses hepatocellular carcinoma (HCC) in diethylnitrosamine (DEN)-treated mice by downregulating epidermal growth factor receptor (EGFR) signaling, thereby inhibiting the PI3K/Akt and MAPK/ERK survival pathways [7]. Molecular docking confirms rCec-B binds EGFR’s tyrosine kinase domain, explaining its anti-proliferative specificity [7]. Additionally, Cec-B exhibits antiendotoxin properties, reducing plasma endotoxin levels in septic shock models more effectively than piperacillin [6]. Its ability to downregulate bacterial efflux pumps (arcB, tolC, mtdK) and porins (ompK35) in MDR-K. pneumoniae further demonstrates immune-potentiating synergy, re-sensitizing bacteria to host defenses [10]. These multifaceted roles position Cec-B not merely as a microbicide, but as a master regulator of cross-species immunity—a template for designing immune-aware therapeutics.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4